3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2,3-difluorobenzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A precursor in the synthesis of various heterocyclic systems.
3,5-Disubstituted Pyrazoles: Known for their therapeutic potential and used in medicinal chemistry.
Uniqueness
3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H12F2N4O |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-[(2,3-difluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12F2N4O/c1-18-9(12(15)19)5-10(17-18)16-6-7-3-2-4-8(13)11(7)14/h2-5H,6H2,1H3,(H2,15,19)(H,16,17) |
InChI Key |
GHMDUGFVVWZXIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=C(C(=CC=C2)F)F)C(=O)N |
Origin of Product |
United States |
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